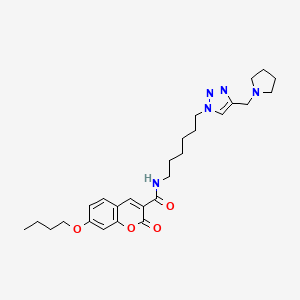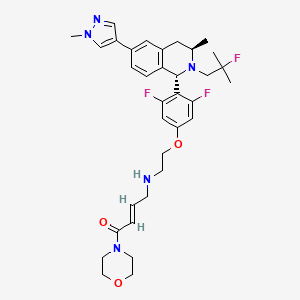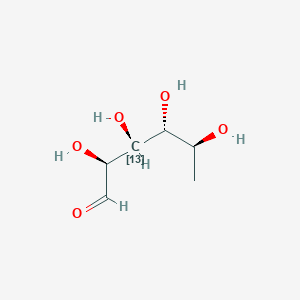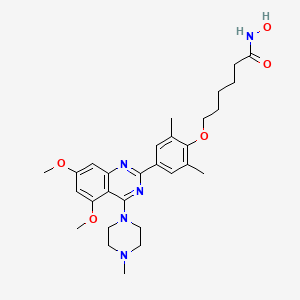
AMPK activator 10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AMPK activator 10 is a compound that activates AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis. AMPK coordinates metabolic pathways to balance nutrient supply with energy demand. This compound has gained attention due to its potential therapeutic applications in treating metabolic disorders, cancer, and other diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AMPK activator 10 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and purity of the final product. Techniques such as crystallization, chromatography, and distillation are commonly employed in the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
AMPK activator 10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
AMPK activator 10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study metabolic pathways and energy homeostasis.
Biology: Investigated for its role in cellular energy regulation and its effects on various biological processes.
Medicine: Explored as a potential therapeutic agent for treating metabolic disorders, cancer, and other diseases.
Industry: Utilized in the development of new drugs and therapeutic compounds.
Mécanisme D'action
AMPK activator 10 exerts its effects by activating AMP-activated protein kinase (AMPK). The activation involves the binding of the compound to the AMPK complex, leading to a conformational change that allows further activation by phosphorylation of threonine-172 in the AMPK alpha subunit. This activation triggers a cascade of downstream effects, including the upregulation of energy-producing pathways and the inhibition of energy-consuming processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metformin: An indirect AMPK activator used to treat type 2 diabetes.
Phenformin: Another indirect AMPK activator with similar effects to metformin.
AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide): A direct AMPK activator used in research to study AMPK activation.
Uniqueness of AMPK Activator 10
This compound is unique due to its specific mechanism of action and its potential for higher specificity and reduced pleiotropic effects compared to other AMPK activators. This makes it a promising candidate for therapeutic applications with potentially fewer side effects .
Propriétés
Formule moléculaire |
C24H26ClFN4O6 |
|---|---|
Poids moléculaire |
520.9 g/mol |
Nom IUPAC |
(3R,3aR,6R,6aR)-6-[[6-chloro-5-[[(1S)-7-fluoro-5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl]amino]-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol |
InChI |
InChI=1S/C24H26ClFN4O6/c1-32-4-5-33-12-6-11-2-3-15(19(11)14(26)7-12)27-22-13(25)8-16-23(29-22)30-24(28-16)36-18-10-35-20-17(31)9-34-21(18)20/h6-8,15,17-18,20-21,31H,2-5,9-10H2,1H3,(H2,27,28,29,30)/t15-,17+,18+,20+,21+/m0/s1 |
Clé InChI |
RWALQNUYYICDCM-UMBWAWJWSA-N |
SMILES isomérique |
COCCOC1=CC2=C([C@H](CC2)NC3=C(C=C4C(=N3)N=C(N4)O[C@@H]5CO[C@H]6[C@@H]5OC[C@H]6O)Cl)C(=C1)F |
SMILES canonique |
COCCOC1=CC2=C(C(CC2)NC3=C(C=C4C(=N3)N=C(N4)OC5COC6C5OCC6O)Cl)C(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)

![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)









